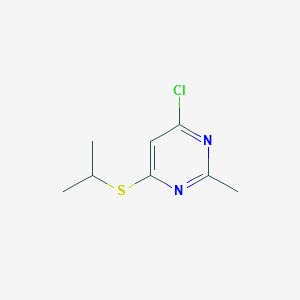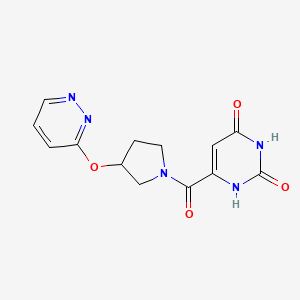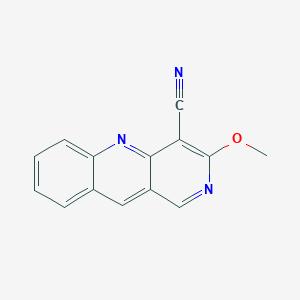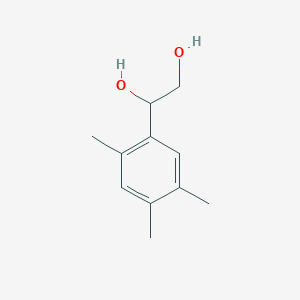
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol, also known as TME-1,2-diol, is a chemical compound that has been used in various scientific research applications. It is a diol derivative of 2,4,5-trimethylphenyl ethane, which is a highly branched hydrocarbon. TME-1,2-diol is a white crystalline powder that is soluble in water and has a molecular weight of 212.29 g/mol.
Mécanisme D'action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is not fully understood. However, it has been suggested that it acts as an antioxidant by scavenging free radicals and reactive oxygen species. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been shown to regulate lipid metabolism and improve glucose tolerance, which makes it a potential candidate for the treatment of metabolic disorders, such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to use in aqueous solutions. However, 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. It also has limited availability, which makes it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol. One direction is to further investigate its antioxidant and anti-inflammatory properties and its potential use in the treatment of various diseases. Another direction is to study its effects on lipid metabolism and glucose tolerance and its potential use in the treatment of metabolic disorders. Further research is also needed to fully understand the mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol and to optimize its synthesis and purification methods.
Méthodes De Synthèse
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol can be synthesized through the reaction of 2,4,5-trimethylphenyl ethane with hydrogen peroxide in the presence of a catalyst. The reaction produces 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol and water as byproducts. The synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been optimized by various researchers, and the yield can be increased by using different catalysts and reaction conditions.
Applications De Recherche Scientifique
1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has been used in various scientific research applications, including the development of new drugs and the study of biological processes. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has also been used in the study of lipid metabolism and the regulation of gene expression.
Propriétés
IUPAC Name |
1-(2,4,5-trimethylphenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11-13H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJSGYNLEJYTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)
![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)
![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)


![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)
![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
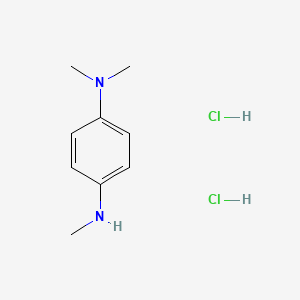
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
